Cas no 1805473-12-4 (1,2-Dibromo-5-difluoromethoxy-3-nitrobenzene)

1,2-Dibromo-5-difluoromethoxy-3-nitrobenzene 化学的及び物理的性質
名前と識別子
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- 1,2-Dibromo-5-difluoromethoxy-3-nitrobenzene
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- インチ: 1S/C7H3Br2F2NO3/c8-4-1-3(15-7(10)11)2-5(6(4)9)12(13)14/h1-2,7H
- InChIKey: HIKVOXBSXWGMFE-UHFFFAOYSA-N
- ほほえんだ: BrC1C(=CC(=CC=1[N+](=O)[O-])OC(F)F)Br
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 5
- 重原子数: 15
- 回転可能化学結合数: 2
- 複雑さ: 239
- トポロジー分子極性表面積: 55
- 疎水性パラメータ計算基準値(XlogP): 4.1
1,2-Dibromo-5-difluoromethoxy-3-nitrobenzene 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A013014672-1g |
1,2-Dibromo-5-difluoromethoxy-3-nitrobenzene |
1805473-12-4 | 97% | 1g |
1,534.70 USD | 2021-06-25 | |
Alichem | A013014672-250mg |
1,2-Dibromo-5-difluoromethoxy-3-nitrobenzene |
1805473-12-4 | 97% | 250mg |
470.40 USD | 2021-06-25 | |
Alichem | A013014672-500mg |
1,2-Dibromo-5-difluoromethoxy-3-nitrobenzene |
1805473-12-4 | 97% | 500mg |
806.85 USD | 2021-06-25 |
1,2-Dibromo-5-difluoromethoxy-3-nitrobenzene 関連文献
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Chuanchuan Fan,Ziyang Xu,Tengling Wu,Chunyan Cui,Yang Liu,Bo Liu,Jianhai Yang,Wenguang Liu Biomater. Sci., 2021,9, 5116-5126
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Xiong Zuo,Jun-Xin Wang,Shun-qin Chang,Qi-Di Wei,Ying Zhou Org. Chem. Front., 2019,6, 1485-1490
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Samuel J. Rowley-Neale,Jamie M. Fearn,Dale A. C. Brownson,Graham C. Smith,Xiaobo Ji,Craig E. Banks Nanoscale, 2016,8, 14767-14777
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Renate Weiß,Sebastian Gritsch,Günter Brader,Branislav Nikolic,Marc Spiller,Julia Santolin,Hedda K. Weber,Nikolaus Schwaiger,Sylvain Pluchon,Kristin Dietel Green Chem., 2021,23, 6501-6514
1,2-Dibromo-5-difluoromethoxy-3-nitrobenzeneに関する追加情報
Professional Introduction to 1,2-Dibromo-5-difluoromethoxy-3-nitrobenzene (CAS No. 1805473-12-4)
1,2-Dibromo-5-difluoromethoxy-3-nitrobenzene, identified by its Chemical Abstracts Service (CAS) number 1805473-12-4, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and materials science. This compound, characterized by its bromine and fluorine substituents along with a nitro group, exhibits unique chemical properties that make it a valuable intermediate in the synthesis of various biologically active molecules.
The structural framework of 1,2-dibromo-5-difluoromethoxy-3-nitrobenzene consists of a benzene ring substituted with two bromine atoms at the 1 and 2 positions, a difluoromethoxy group at the 5 position, and a nitro group at the 3 position. This specific arrangement imparts distinct reactivity patterns, making it a versatile building block for further functionalization. The presence of multiple halogen atoms enhances its utility in cross-coupling reactions, which are fundamental in modern drug discovery.
In recent years, 1,2-dibromo-5-difluoromethoxy-3-nitrobenzene has been explored as a precursor in the development of novel therapeutic agents. Its derivatives have shown promise in targeting various biological pathways, including those involved in inflammation and cancer. The nitro group, in particular, can be reduced to an amine, providing a straightforward pathway to introduce amine functionalities into more complex molecules. This transformation is highly valuable in medicinal chemistry, where amine derivatives often serve as key pharmacophores.
The difluoromethoxy moiety is another critical feature of this compound. Fluoro substituents are widely recognized for their ability to modulate metabolic stability, binding affinity, and pharmacokinetic properties of drug candidates. In fact, many FDA-approved drugs contain fluoro groups, highlighting their importance in pharmaceutical design. The combination of bromine and fluorine in 1,2-dibromo-5-difluoromethoxy-3-nitrobenzene allows for selective modifications through palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig couplings.
Recent studies have demonstrated the utility of 1,2-dibromo-5-difluoromethoxy-3-nitrobenzene in the synthesis of kinase inhibitors. Kinases are enzymes that play crucial roles in cell signaling pathways and are frequently targeted by anticancer drugs. By leveraging the reactivity of the bromine atoms, researchers have been able to introduce diverse aryl groups onto the benzene core, generating novel inhibitors with enhanced selectivity and potency. These efforts align with ongoing efforts to develop next-generation kinase inhibitors that overcome resistance mechanisms associated with existing therapies.
The versatility of 1,2-dibromo-5-difluoromethoxy-3-nitrobenzene extends beyond pharmaceutical applications. In materials science, this compound has been investigated for its potential use in organic electronics. Specifically, its ability to undergo oxidative coupling reactions makes it a candidate for synthesizing conjugated polymers used in light-emitting diodes (LEDs) and organic photovoltaics (OPVs). The presence of electron-withdrawing groups like the nitro and bromine atoms can influence charge transport properties, making this compound an attractive candidate for tuning the performance of advanced materials.
The synthesis of 1,2-dibromo-5-difluoromethoxy-3-nitrobenzene typically involves multi-step organic transformations starting from commercially available aromatic precursors. Key steps often include halogenation reactions to introduce bromine atoms at the desired positions on the benzene ring. Subsequent functionalization with a nitro group followed by selective methylation at the 5 position yields the target compound. Advances in synthetic methodologies have enabled more efficient and scalable production processes for this intermediate.
In conclusion,1,2-Dibromo-5-difluoromethoxy-3-nitrobenzene (CAS No. 1805473-12-4) is a multifaceted compound with significant potential across multiple domains of chemistry and biology. Its unique structural features make it an invaluable tool for medicinal chemists seeking to develop new drugs targeting complex diseases such as cancer and inflammation-related disorders. Additionally,1 ,2 - dibromo - 5 - difluoromethoxy - 3 - nitrobenzene continues to be explored for its applications in advanced materials science particularly organic electronics where its role as an intermediate could lead to innovations that improve energy efficiency lighting solutions . As research progresses further into understanding how best utilize compounds like these , we can expect even more groundbreaking discoveries that will benefit society on both fronts health care technology .
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